

# Application of Acetyl Caprolactam in Thermoplastic Resin Transfer Moulding (TP-RTM)

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## Compound of Interest

Compound Name: *Acetyl caprolactam*

Cat. No.: *B1259323*

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

## Introduction

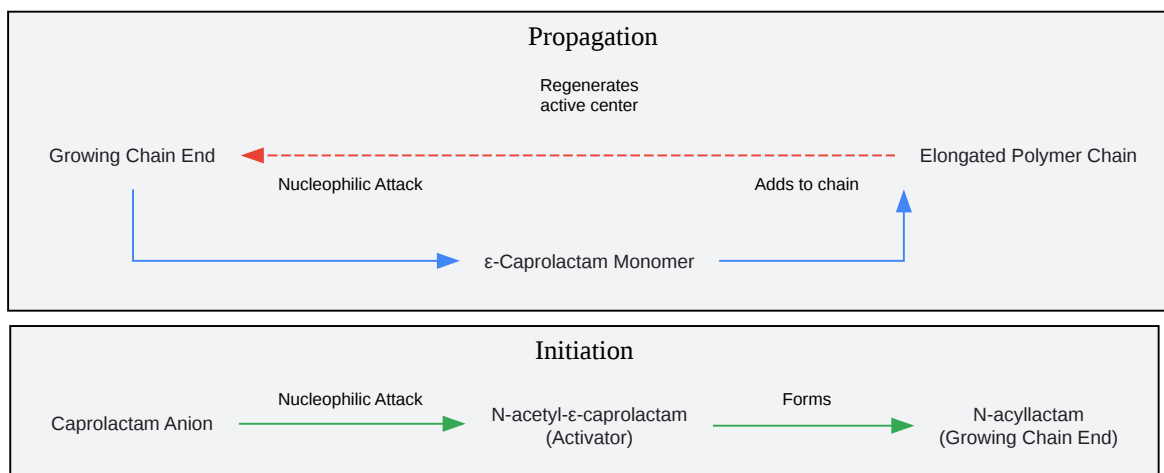
Thermoplastic Resin Transfer Moulding (TP-RTM) is an advanced manufacturing process for high-performance continuous fiber-reinforced thermoplastic composites. This technique addresses the challenge of high melt viscosity associated with thermoplastics by conducting the polymerization of the matrix material in-situ within the mould. The anionic ring-opening polymerization (AROP) of  $\epsilon$ -caprolactam to produce polyamide 6 (PA6) is a key chemistry utilized in TP-RTM due to its rapid reaction kinetics and the low viscosity of the monomer.

N-acetyl- $\epsilon$ -caprolactam plays a crucial role in this process as a monofunctional activator. It provides an efficient initiation site for the polymerization, allowing for the synthesis of linear polyamide 6 with controlled molecular weights. The concentration of N-acetyl- $\epsilon$ -caprolactam can be adjusted to regulate the molecular weight of the resulting polymer, which in turn influences the mechanical properties of the final composite material. This document provides detailed application notes and protocols for the use of **acetyl caprolactam** in the TP-RTM process for fabricating PA6 composites.

# Anionic Ring-Opening Polymerization (AROP) of $\epsilon$ -Caprolactam

The AROP of  $\epsilon$ -caprolactam is an efficient method for producing high molecular weight PA6. The process is initiated by a strong base, which deprotonates a caprolactam monomer to form a caprolactam anion. However, this anion is not reactive enough to initiate polymerization on its own. An activator, such as N-acetyl- $\epsilon$ -caprolactam, is introduced to accelerate the polymerization. The activator provides a more susceptible site for nucleophilic attack by the caprolactam anion, initiating a chain reaction that leads to the formation of the polyamide.

The general mechanism involves an initiation step and a propagation step. In the initiation step, the caprolactam anion attacks the acetyl group of the N-acetyl- $\epsilon$ -caprolactam. This is followed by the propagation phase where the newly formed anion attacks another caprolactam monomer, leading to the growth of the polymer chain.



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Anionic Ring-Opening Polymerization (AROP) Mechanism.

## Experimental Protocols

## Materials and Preparation

- Monomer:  $\epsilon$ -caprolactam
- Catalyst: Sodium caprolactamate (e.g., Brüggolen C10)
- Activator: N-acetyl- $\epsilon$ -caprolactam
- Reinforcement: Dry fiber preform (e.g., glass fiber, carbon fiber)
- Mold Release Agent: High-temperature resistant release agent
- Inert Gas: Nitrogen

### Preparation of Reactant Mixtures:

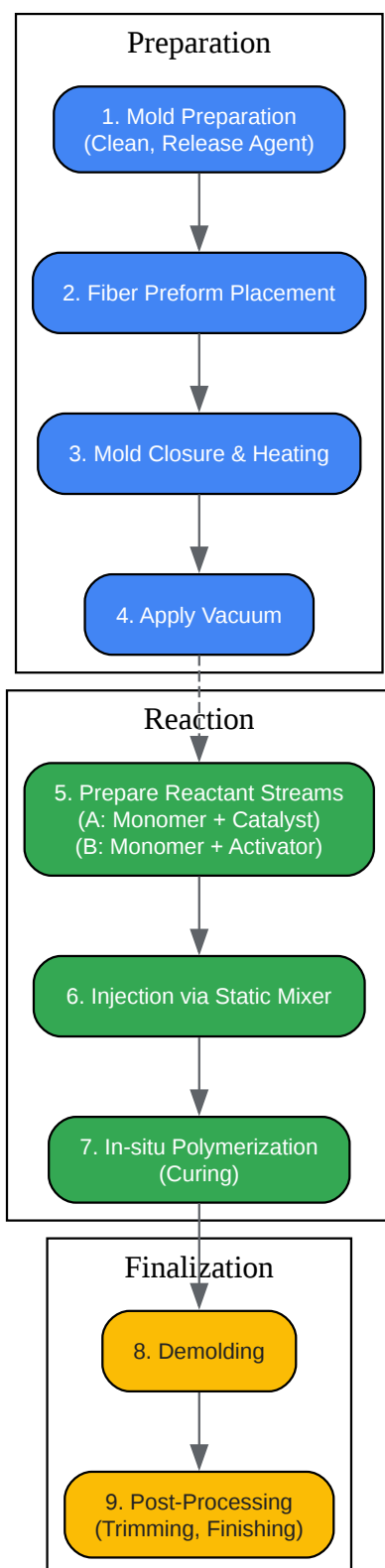
Due to the rapid reaction, the catalyst and activator must be mixed with the monomer in separate streams just before injection into the mold.

- Stream A (Catalyst Mix): In a heated and stirred tank under a nitrogen atmosphere, melt the required amount of  $\epsilon$ -caprolactam. Once molten and at the desired temperature (typically 90-120°C), add the catalyst (e.g., sodium caprolactamate) and stir until fully dissolved.
- Stream B (Activator Mix): In a separate, identical setup, melt the required amount of  $\epsilon$ -caprolactam. Once molten and at the desired temperature, add the N-acetyl- $\epsilon$ -caprolactam and stir until fully dissolved.

## Thermoplastic Resin Transfer Moulding (TP-RTM) Protocol

- Mold Preparation:
  - Clean the mold surfaces thoroughly.
  - Apply a suitable mold release agent to all surfaces that will be in contact with the resin.
  - Place the dry fiber preform into the mold cavity.

- Close the mold and place it into a heated press.
- Heat the mold to the desired polymerization temperature (typically 130-180°C).
- Apply a vacuum to the mold to remove any residual moisture and air from the preform and the cavity.
- Injection:
  - Set the temperatures of the two reactant tanks and the injection lines to maintain the monomer in a molten state (e.g., 90°C).
  - Purge the injection system with pure, molten  $\epsilon$ -caprolactam to remove any residues.
  - Using a two-component injection machine, pump the catalyst mix (Stream A) and the activator mix (Stream B) at the desired ratio through a static mixing head.
  - Inject the homogenized reactive mixture into the heated mold under low pressure (e.g., 2-4 bar).
- Polymerization and Curing:
  - Once the mold is filled, close the injection port.
  - Maintain the mold temperature to allow for the in-situ anionic ring-opening polymerization of the  $\epsilon$ -caprolactam. The polymerization is typically rapid, occurring within minutes.
  - A post-polymerization or annealing step at a temperature close to the crystallization temperature (e.g., 180°C for 90 minutes) can be beneficial to relieve thermal stresses and increase the degree of crystallinity.
- Demolding and Post-Processing:
  - Once the polymerization is complete and the part has sufficient rigidity, open the press and demold the composite part.
  - The part can then be trimmed and finished as required.



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Thermoplastic Resin Transfer Moulding (TP-RTM) Workflow.

## Data Presentation

The following tables summarize typical processing parameters and the resulting mechanical properties of PA6 composites produced via TP-RTM using an N-acetyl- $\epsilon$ -caprolactam activator system. The data is compiled from various studies to provide a comparative overview.

Table 1: Typical TP-RTM Processing Parameters for PA6 Composites

| Parameter                 | Value             | Reference |
|---------------------------|-------------------|-----------|
| Mold Temperature          | 140 - 190 °C      |           |
| Reactant Tank Temperature | 90 - 120 °C       |           |
| Injection Pressure        | 2 - 4 bar         |           |
| Polymerization Time       | 3 - 5 min         |           |
| Post-Cure / Annealing     | 180 °C for 90 min |           |

Table 2: Influence of Formulation on PA6 Properties

| Catalyst Conc. (mol%) | Activator Conc. (mol%) | Monomer Conversion (%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Reference |
|-----------------------|------------------------|------------------------|------------------------|-----------------------|-----------|
| 1.2                   | 0.6                    | > 95                   | ~75                    | ~3.0                  |           |
| 3.0                   | 3.0                    | ~96                    | ~60                    | ~2.5                  |           |
| -                     | -                      | 98                     | -                      | -                     |           |

Note: The mechanical properties are for the neat PA6 matrix and will be significantly enhanced by fiber reinforcement.

## Conclusion

N-acetyl- $\epsilon$ -caprolactam is a highly effective monofunctional activator for the anionic ring-opening polymerization of  $\epsilon$ -caprolactam in the TP-RTM process. This method allows for the rapid and efficient production of high-quality, continuous fiber-reinforced polyamide 6

composites. The low viscosity of the reactive monomer system enables excellent fiber impregnation, and the ability to control the polymerization kinetics and resulting molecular weight by adjusting the activator concentration provides a versatile platform for tailoring material properties to specific applications. The protocols and data presented herein offer a foundational guide for researchers and scientists working on the development of advanced thermoplastic composites.

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